molecular formula C₂₀H₂₄O₃ B026176 4-Hydroxy Ethynyl Estradiol CAS No. 50394-90-6

4-Hydroxy Ethynyl Estradiol

Cat. No. B026176
CAS RN: 50394-90-6
M. Wt: 312.4 g/mol
InChI Key: SYFHJXSYRPNSOI-DFJNYNKPSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy Ethynyl Estradiol and related compounds involves strategies aimed at creating metabolically stable analogs to facilitate investigations into the biological roles of catechol estrogens. These synthetic efforts include oxidative hydroboration and Stille cross-coupling reactions to introduce hydroxyalkyl side chains or alkenyl derivatives, highlighting a focused approach to manipulate the estrogen's structure for desired properties or activities (Lovely et al., 1997).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy Ethynyl Estradiol, characterized by its hydroxyalkyl and alkenyl derivatives, plays a crucial role in its biological function and interaction with estrogen receptors. The structural modifications aim to mimic the catechol estrogen's ability to bind to estrogen receptors, albeit with altered metabolic stability and reduced estrogenic activity, which underscores the importance of specific structural features for its biological effects.

Chemical Reactions and Properties

4-Hydroxy Ethynyl Estradiol undergoes specific chemical reactions, notably hydroxylation, which is critical for its biological function. Hydroxylation at the 4-position by cytochrome P450 enzymes generates metabolites with unique biological activities, including the induction of oxidant stress response through metabolic redox cycling reactions. These reactions are indicative of the compound's complex interaction with cellular metabolic pathways and its potential implications in disease mechanisms, such as tumorigenesis (Liehr et al., 1995).

Safety And Hazards

H302 Harmful if swallowed. H351 Suspected of causing cancer. H360 May damage fertility or the unborn child. H410 Very toxic to aquatic life with long lasting effects .

Future Directions

The introduction of E4 may improve the safety and tolerability of COCs in the near future. To investigate the potential clinical use of E4 as a safe and well-tolerated estrogenic component of COCs, some dose-finding and comparative studies have begun to emerge in recent years .

properties

IUPAC Name

(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)11-9-16-14-4-5-15-12(6-7-17(21)18(15)22)13(14)8-10-19(16,20)2/h1,6-7,13-14,16,21-23H,4-5,8-11H2,2H3/t13-,14-,16+,19+,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFHJXSYRPNSOI-DFJNYNKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964652
Record name 19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Ethynyl Estradiol

CAS RN

50394-90-6
Record name 4-Hydroxyethynylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050394906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
4-Hydroxy Ethynyl Estradiol

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